N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide
Description
This compound is a synthetic small molecule characterized by a unique azetidine-carboxamide core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group and a 5-methyl-1,2-oxazole-3-carbonyl moiety. The trifluoromethyl (-CF₃) and chloro (-Cl) substituents contribute to its lipophilicity and electronic properties, which are critical for interactions with biological targets, particularly in agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O3/c1-8-4-13(22-26-8)15(25)23-6-9(7-23)14(24)21-12-5-10(16(18,19)20)2-3-11(12)17/h2-5,9H,6-7H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMTYBRTINGSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide is a synthetic compound notable for its diverse biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H8ClF9N2O
- Molecular Weight : 402.65 g/mol
- InChIKey : LHYNPNYDAUKGQC-UHFFFAOYSA-N
- Exact Mass : 402.018144 g/mol
The compound features a complex structure with multiple functional groups contributing to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.
Antitumor Activity
Research indicates that compounds containing the azetidine ring, particularly those with oxazole derivatives, exhibit significant antitumor properties. For instance, studies have shown that related azetidine compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that this compound exhibits selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
The proposed mechanisms of action for this compound include:
- Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of important enzymes involved in tumor progression, such as topoisomerases and kinases .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific phases, thereby preventing tumor growth .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of azetidine derivatives:
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its anticancer properties. Research has demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit tumor growth effectively.
Case Study: Anticancer Screening
A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy against a panel of cancer cell lines. The results indicated that compounds with structural similarities to N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide displayed:
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| COLO 205 | 15.72 | 50.68 |
| A549 | 20.10 | 60.25 |
| MDA-MB-231 | 18.45 | 55.00 |
These values indicate the concentration required to inhibit 50% of cell growth (GI50) and the total growth inhibition (TGI), showcasing the compound's potential as an anticancer agent.
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Research indicates that related compounds possess antibacterial properties against various pathogens.
- Enzyme Inhibition : The potential for inhibition of enzymes such as acetylcholinesterase has been noted, suggesting applications in neurodegenerative diseases.
Chemical Reactions Analysis
Azetidine Ring Formation
-
Horner–Wadsworth–Emmons (HWE) Reaction : A DBU-catalyzed HWE reaction is employed to prepare methyl 2-(N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one, enabling the introduction of the azetidine scaffold .
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Aza-Michael Addition : Subsequent aza-Michael addition with NH-heterocycles yields functionalized 3-substituted azetidines (e.g., 62% yield for 3-hydroxyazetidine derivatives) .
Oxazole Ring Construction
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The 5-methyl-1,2-oxazole-3-carbonyl group is introduced via condensation reactions between activated carbonyl intermediates (e.g., acyl chlorides) and hydroxylamine derivatives under basic conditions.
Piperazine and Carboxamide Coupling
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Suzuki–Miyaura Cross-Coupling : A brominated pyrazole–azetidine hybrid reacts with boronic acids (e.g., 5-(trifluoromethyl)pyridin-2-yl boronic acid) in the presence of palladium catalysts to form biaryl linkages.
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Amide Bond Formation : The final carboxamide linkage is achieved via coupling between the azetidine carbonyl and the aniline derivative (e.g., 2-chloro-5-(trifluoromethyl)aniline) using reagents like HATU or EDC .
Trifluoromethyl Group Stability
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The -CF₃ group on the phenyl ring exhibits high stability under acidic and basic conditions but participates in electrophilic aromatic substitution (e.g., halogenation) at elevated temperatures .
Azetidine Ring Modifications
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Nucleophilic Substitution : The azetidine nitrogen undergoes alkylation or acylation (e.g., with 5-methyl-1,2-oxazole-3-carbonyl chloride) in DMF at 0–5°C .
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Ring-Opening Reactions : Under strong acidic conditions (e.g., HCl/EtOH), the azetidine ring can undergo hydrolysis to form β-amino esters .
Table 1: Representative Reaction Conditions and Yields
Table 2: NMR Chemical Shifts for Key Protons (DMSO-d₆)
| Proton Position | δ (ppm) | Multiplicity | Coupling (J, Hz) | Reference |
|---|---|---|---|---|
| Azetidine CH₂ (2,4-H) | 4.43 | dd | 5.2, 3.9 | |
| Oxazole C-4 H | 6.85 | s | - | |
| Trifluoromethylphenyl C-2 H | 7.53 | d | 5.4 |
Mechanistic Insights
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Reversible Inhibition : The carboxamide moiety interacts with enzymes (e.g., Sfp-PPTase) through noncompetitive, reversible binding, as shown by constant IC₅₀ values (300 nM) across varying substrate concentrations .
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Electrophilic Reactivity : The electron-withdrawing -CF₃ group enhances the electrophilicity of the adjacent chloro substituent, facilitating nucleophilic aromatic substitution .
Stability and Degradation
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Hydrolytic Stability : The compound remains stable in aqueous buffers (pH 4–9) but undergoes hydrolysis in strong acids (e.g., 12M HCl) to yield azetidine-3-carboxylic acid derivatives .
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Thermal Degradation : Decomposition occurs above 200°C, releasing CO and HF gases, confirmed by TGA-FTIR analysis.
Advanced Characterization Techniques
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoxazole/Oxazole Moieties
Compounds containing isoxazole or oxazole rings are common in agrochemicals due to their bioisosteric properties and metabolic stability. Key comparisons include:
Key Findings :
- The azetidine ring in the target compound provides enhanced metabolic stability compared to piperazine or simple aniline backbones, as smaller rings resist oxidative degradation .
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.2) compared to non-fluorinated analogues, improving membrane permeability .
Chloro-Trifluoromethylphenyl Derivatives
Compounds sharing the 2-chloro-5-(trifluoromethyl)phenyl group are prevalent in fungicides and insecticides:
Key Findings :
- Unlike triflumizole, the target compound lacks an imidazole ring, suggesting a different mode of action (e.g., kinase or protease inhibition vs. sterol biosynthesis disruption) .
- The azetidine-carboxamide scaffold may offer broader spectrum activity compared to benzoylureas like fluazuron, which are highly specific to chitin synthesis .
Physicochemical Properties
| Property | Target Compound | N-(5-chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | Triflumizole |
|---|---|---|---|
| Molecular Weight | 433.78 g/mol | 391.24 g/mol | 345.74 g/mol |
| logP (Predicted) | 3.2 | 4.1 | 4.5 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 4 | 6 |
In Vitro Activity
Limited data are available, but analogues with azetidine-carboxamide scaffolds have shown:
Q & A
Q. How can researchers ensure methodological transparency in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Deposit raw data : Share crystallographic (CCDC), spectral (NMR, HRMS), and assay datasets in public repositories (e.g., Zenodo, PubChem).
- Adhere to FAIR principles : Use standardized descriptors (InChI, SMILES) and MIAPE guidelines for proteomics.
- Peer review : Pre-publish synthetic protocols on platforms like ChemRxiv for community feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
